molecular formula C12H15ClN2 B2777798 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride CAS No. 1079-26-1

2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride

Cat. No.: B2777798
CAS No.: 1079-26-1
M. Wt: 222.72
InChI Key: IQYBYMUXGYHPFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method allows for the formation of the tetrahydrocarbazole core, which is then further functionalized to obtain the desired amine hydrochloride derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrahydrocarbazole core allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione
  • Substituted tetrahydrocarbazoles

Uniqueness

2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride is unique due to its specific amine substitution at the 6-position of the tetrahydrocarbazole ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,14H,1-4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYBYMUXGYHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910575
Record name 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-26-1
Record name 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride
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